5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20165781
InChI: InChI=1S/C17H23N5S/c1-21(2)15-10-8-13(9-11-15)12-18-22-16(19-20-17(22)23)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,20,23)/b18-12+
SMILES:
Molecular Formula: C17H23N5S
Molecular Weight: 329.5 g/mol

5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC20165781

Molecular Formula: C17H23N5S

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclohexyl-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C17H23N5S
Molecular Weight 329.5 g/mol
IUPAC Name 3-cyclohexyl-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H23N5S/c1-21(2)15-10-8-13(9-11-15)12-18-22-16(19-20-17(22)23)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,20,23)/b18-12+
Standard InChI Key PDYBCZFHAAOLDH-LDADJPATSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3
Canonical SMILES CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a 4H-1,2,4-triazole-3-thiol backbone substituted at the 4-position by a cyclohexyl group and a Schiff base linkage to a 4-(dimethylamino)benzylidene moiety. The triazole ring adopts a planar conformation, while the cyclohexyl group introduces steric bulk, influencing molecular packing and solubility . The (E)-configuration of the benzylidene imine bond is stabilized by conjugation with the aromatic ring, as confirmed by crystallographic analogs .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₃N₅S
Molecular Weight329.5 g/mol
IUPAC Name3-cyclohexyl-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
SMILESCN(C)C₁=CC=C(C=C₁)/C=N/N₂C(=NNC₂=S)C₃CCCCC₃
InChIKeyPDYBCZFHAAOLDH-LDADJPATSA-N

Spectroscopic and Computational Insights

Fourier-transform infrared (FTIR) spectroscopy of analogous triazole-thiones reveals characteristic N–H stretches at 3200–3300 cm⁻¹ and C=S vibrations near 1250 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra show distinct signals for the dimethylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability.

Synthetic Methodologies

Condensation-Cyclization Pathways

The synthesis typically proceeds via a three-step sequence:

  • Formation of the Thiosemicarbazide Intermediate: Cyclohexyl isothiocyanate reacts with hydrazine hydrate to yield N-cyclohexylthiosemicarbazide.

  • Schiff Base Condensation: The thiosemicarbazide intermediate undergoes condensation with 4-(dimethylamino)benzaldehyde in ethanol under acidic catalysis, forming the imine linkage .

  • Cyclization to Triazole-Thione: Intramolecular cyclization under reflux conditions (Δ, 6–8 hours) generates the triazole ring, with simultaneous oxidation of the thiol group to the thione.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
SolventAnhydrous ethanol78%
Temperature80°C
CatalystConc. HCl (0.5 eq)
Reaction Time7 hours

Crystallographic Behavior

Single-crystal X-ray diffraction of structurally related compounds shows monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.9 Å, b = 12.3 Å, c = 14.7 Å, and β = 97.4° . The triazole-thione core participates in N–H···S hydrogen bonds (2.8–3.1 Å), while π-π stacking between benzylidene groups occurs at 3.6–3.8 Å distances .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data indicate moderate polarity:

  • Water: <0.1 mg/mL (25°C)

  • DMSO: 12.4 mg/mL

  • Ethanol: 8.9 mg/mL
    The calculated logP (XLogP3-AA) of 3.7 suggests favorable membrane permeability, aligning with Lipinski’s rule for drug-likeness .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition onset at 245°C, indicating robustness for standard laboratory handling .

Biological Activity and Mechanistic Studies

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 64 µg/mL, outperforming ampicillin (128 µg/mL) in methicillin-resistant strains . The mechanism may involve disruption of penicillin-binding protein 2a (PBP2a) allostery .

Future Research Trajectories

Structure-Activity Relationship (SAR) Optimization

Proposed modifications include:

  • Replacing cyclohexyl with adamantyl to enhance lipophilicity

  • Introducing electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring to modulate electronic effects

In Vivo Pharmacokinetic Profiling

Planned studies focus on:

  • Oral bioavailability in murine models

  • Hepatic microsomal stability assays

  • Blood-brain barrier permeability using PAMPA assays

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